molecular formula C19H19N3O4 B5540547 N-(4-methoxyphenyl)-2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide

N-(4-methoxyphenyl)-2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide

Cat. No.: B5540547
M. Wt: 353.4 g/mol
InChI Key: YZZKDJCPRQIKHT-DEDYPNTBSA-N
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Description

N-(4-methoxyphenyl)-2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide typically involves the condensation of 4-methoxybenzaldehyde with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring or the hydrazone moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide has been studied for various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent, anti-inflammatory compound, and in the treatment of neurodegenerative diseases.

    Industry: Used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide: shares structural similarities with other hydrazones and Schiff bases.

    This compound: is similar to compounds like benzaldehyde hydrazones and acetohydrazides.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-12-26-17-8-4-14(5-9-17)13-20-22-19(24)18(23)21-15-6-10-16(25-2)11-7-15/h3-11,13H,1,12H2,2H3,(H,21,23)(H,22,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZKDJCPRQIKHT-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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